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Compound of Interest

N-(2,5-dichlorophenyl)-4-
Compound Name:

methoxybenzamide
CAS No.: 7465-94-3

Cat. No.: B3344513

Get Quote

\ J

Technical Guide & Characterization Protocol

Executive Summary

This guide provides a comprehensive technical analysis of N-(2,5-dichlorophenyl)-4-
methoxybenzamide (CAS: 7465-94-3). Targeted at drug development professionals, this
document deconstructs the molecule’s architecture, detailing its rational synthesis,
spectroscopic “fingerprint,” and solid-state behavior.

The compound represents a classic benzanilide scaffold, a privileged structure in medicinal
chemistry known for antimicrobial and antiparasitic properties. The presence of the 2,5-dichloro
substitution introduces critical steric and electronic constraints that define its bioavailability and
receptor binding affinity.

Structural Architecture & Synthetic Logic
Rational Design
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The molecule consists of two distinct aromatic domains linked by a polar amide bridge:

Domain A (Electronic Donor): The 4-methoxybenzoyl moiety. The methoxy group (

) acts as a

-donor, increasing electron density on the carbonyl oxygen, thereby strengthening the amide
bond character.

Domain B (Lipophilic/Steric Modulator): The 2,5-dichlorophenyl moiety.[1][2] The ortho-
chlorine (C2) imposes significant steric hindrance, forcing the amide bond out of planarity
with the phenyl ring. This "molecular twist" is a critical design feature for disrupting crystal
packing solubility and improving membrane permeability.

Synthetic Protocol (Acylation Pathway)

The most robust synthesis utilizes the Schotten-Baumann conditions to couple 4-

methoxybenzoyl chloride with 2,5-dichloroaniline. This pathway minimizes side reactions

compared to direct carboxylic acid coupling.

Reaction Scheme:

Reaction:

Mix (Dropwise) | Solvent: DCM or THF Monitor TLC _ | GrenEie Phase Sep. (R
(Dropwise) . Base: Et3N or Pyridine #| _ Acidic Wash (1M HCI) Dy (EtOH)

Temp: 0°C to RT Removes unreacted amine or Flash Column

Final Product:
N-(2,5-dichlorophenyl)-
4-methoxybenzamide

Reagents: Dry & Characterize

2,5-Dichloroaniline

Click to download full resolution via product page

Figure 1: Optimized synthetic workflow for high-purity isolation.

Critical Process Parameters:

o Base Selection: Pyridine is preferred as it acts as both solvent and acid scavenger,
preventing protonation of the aniline nucleophile.

o Temperature Control: Initial addition at 0°C is mandatory to prevent hydrolysis of the acyl
chloride.
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Spectroscopic Characterization (The "Fingerprint")

Accurate identification relies on recognizing specific signal patterns introduced by the chlorine
iIsotopes and the substitution geometry.

Mass Spectrometry (MS)
The chlorine atoms provide a definitive isotopic signature.

e Molecular lon (

): ~295/297/299 Da.

* |sotope Pattern: For two chlorine atoms (
and
), the M, M+2, and M+4 peaks appear in a characteristic 9:6:1 intensity ratio.
e Fragmentation:
o Loss of
(M-31).
o Cleavage of the amide bond yielding the 4-methoxybenzoyl cation (
135, base peak).

Nuclear Magnetic Resonance (NMR)

The 2,5-dichloro substitution creates a unique splitting pattern in the aromatic region.
Table 1: Predicted

NMR Shifts (DMSO-

, 400 MHz)
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Amide | (

):

. (Lower frequency than esters due to resonance).

Amide I (

C-O-C (Ether):

(Strong asymmetric stretch).

C-ClI (Aryl:

Conformational & Solid-State Analysis

Understanding the 3D structure is vital for predicting receptor docking.

The "Ortho Effect" & Torsion

In the solid state, N-phenylbenzamides typically adopt a trans-amide conformation. However,
the chlorine atom at position 2 (ortho) creates a steric clash with the amide carbonyl oxygen.

e Result: The aniline ring rotates out of the amide plane.
e Torsion Angle: The dihedral angle (

) is likely twisted by
relative to the amide plane.

e Implication: This non-planar geometry prevents

-stacking in the crystal lattice, often leading to higher solubility compared to the unsubstituted
analog.
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2,5-Dichloro Substitution

Causes

Steric Clash:
CI(2) vs Carbonyl(O)

Forces

Torsion:
Ring Rotation (~45°)

Determines

Physicochemical Outcome:
1. Reduced Crystal Packing Energy

2. Increased Solubility
3. Specific Receptor Fit

Click to download full resolution via product page

Figure 2: Causal relationship between chemical substitution and physicochemical properties.

Hydrogen Bonding

The primary intermolecular force in the crystal lattice is the N-H

O=C hydrogen bond, forming 1D chains (catemers). The methoxy oxygen is a weak acceptor
and typically does not participate in the primary H-bond network but may influence packing via
dipole interactions.

Biological Context & Druggability[4]
Pharmacophore Features

This molecule shares structural homology with several active pharmaceutical ingredients
(APIs):
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» Antimicrobial Activity: Benzamides with halogenated rings are known inhibitors of bacterial
cell division (FtsZ inhibitors).

o Anthelmintic Activity: Similar to Niclosamide derivatives, the chlorophenyl amide motif can
disrupt oxidative phosphorylation in parasites.

Lipophilicity (LogP)
o Estimated LogP: 4.2 - 4.5.
» Analysis: The molecule is highly lipophilic due to the dichlorophenyl ring. This suggests

excellent blood-brain barrier (BBB) penetration potential but necessitates formulation
strategies (e.g., micronization) to ensure adequate oral bioavailability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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dichlorophenyl)-4-methoxybenzamide]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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